Naphthalene-1,7-dicarbonitrile

Description

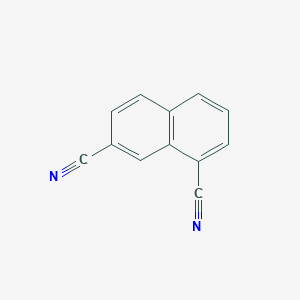

Naphthalene-1,7-dicarbonitrile is a bicyclic aromatic compound featuring two cyano (-CN) groups at the 1- and 7-positions of the naphthalene backbone.

Properties

CAS No. |

95596-45-5 |

|---|---|

Molecular Formula |

C12H6N2 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

naphthalene-1,7-dicarbonitrile |

InChI |

InChI=1S/C12H6N2/c13-7-9-4-5-10-2-1-3-11(8-14)12(10)6-9/h1-6H |

InChI Key |

UKDFNQOSXVHNCL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C#N)C(=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalene-1,7-dicarbonitrile can be synthesized through several methods. One common approach involves the palladium-catalyzed cyanation of aryl bromides. For instance, 8-bromonaphthalene-1-carbonitrile can be converted to this compound using palladium catalysts and cyanide sources . Another method involves the ring opening of 1H-naphtho[1,8-de][1,2,3]triazine with corresponding halides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The use of palladium-catalyzed reactions is favored due to their high yield and efficiency. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1,7-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthalene-1,7-dicarboxylic acid.

Reduction: Reduction reactions can convert the cyano groups to amines.

Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Naphthalene-1,7-dicarboxylic acid.

Reduction: Naphthalene-1,7-diamine.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Naphthalene-1,7-dicarbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of naphthalene-1,7-dicarbonitrile depends on its chemical reactivity. The cyano groups can participate in various chemical reactions, leading to the formation of different products. The compound can interact with enzymes and other biomolecules, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Naphthalene-1,4-Dione Derivatives

Key Compounds :

Structural Differences :

- Naphthalene-1,4-dione derivatives feature ketone groups at positions 1 and 4, whereas Naphthalene-1,7-dicarbonitrile has cyano groups at positions 1 and 5.

- The quinone moiety in 1,4-diones enables redox activity, while the cyano groups in 1,7-dicarbonitrile enhance electron deficiency, favoring nucleophilic substitution or cyclization reactions.

Naphthalene-1,8-Diamine Derivatives

Structural Differences :

- 1,8-Diamine derivatives feature amino groups at positions 1 and 8, enabling condensation reactions to form heterocycles. The 1,7-dicarbonitrile lacks amino groups but may participate in cyclization via cyano group reactivity.

Reactivity :

Sulfonated and Aldehyde Derivatives

Functional Group Impact :

- The sulfonate groups in 7-hydroxynaphthalene-1,3-disulphonate enhance water solubility, making it suitable for industrial applications (e.g., dyes, surfactants) .

- Naphthalene-1,4-dicarbaldehyde ’s aldehyde groups are highly reactive, enabling Schiff base formation or polymerization .

- In comparison, the cyano groups in 1,7-dicarbonitrile offer thermal stability and resistance to hydrolysis, advantageous for high-temperature reactions or material synthesis.

Pyrano-Pyridine Dicarbonitriles

Key Compounds :

- Dipyrano[2,3-b:3,2-e]pyridine-3,7-dicarbonitriles

Structural Similarities and Differences :

- These compounds share the dicarbonitrile motif but incorporate a pyrano-pyridine core instead of a naphthalene backbone.

- The fused pyran rings in these derivatives contribute to antimicrobial and plant growth regulatory (PGR) activities , whereas the planar naphthalene system in 1,7-dicarbonitrile may favor π-π stacking in materials science.

Biological Activity

Naphthalene-1,7-dicarbonitrile (NDC) is an organic compound characterized by its unique structure, featuring a naphthalene ring with two cyano groups (-C≡N) attached at the 1 and 7 positions. This configuration not only imparts distinctive chemical properties but also enhances its potential biological activities. Recent studies have investigated NDC's interactions with biomolecules, its synthesis, and its applications in medicinal chemistry.

NDC can be synthesized through various methods, including nucleophilic substitution reactions and cyclization processes. The presence of cyano groups facilitates multiple chemical reactions, such as oxidation to form naphthalene-1,7-dicarboxylic acid and reduction to yield naphthalene-1,7-diamine. These transformations are crucial for exploring the compound's biological activity and therapeutic potential .

Anticancer Properties

Recent research has highlighted the anticancer potential of NDC derivatives. For instance, studies focusing on 1,3,4-oxadiazole-naphthalene hybrids demonstrated significant antiproliferative activity against human cancer cell lines like HepG2 (liver cancer) and MCF-7 (breast cancer). One particular derivative exhibited a 22.86% apoptotic effect in HepG2 cells, indicating that NDC-related compounds may induce apoptosis through mechanisms involving caspase activation .

Interaction with Biomolecules

NDC has been investigated for its interactions with various biomolecules. The cyano groups in NDC can participate in hydrogen bonding and π-π stacking interactions with proteins and nucleic acids, potentially influencing enzymatic activities and cellular signaling pathways. Understanding these interactions is vital for assessing the compound's safety and efficacy as a therapeutic agent .

The mechanism of action of NDC is largely attributed to its ability to modulate enzyme activities and interact with cellular targets. The cyano groups can act as electrophiles, allowing NDC to form adducts with nucleophilic sites in biomolecules. This reactivity may lead to inhibition or modification of enzyme functions, which is under ongoing investigation .

Case Studies

Several studies have explored the biological activity of NDC and its derivatives:

- Study on VEGFR-2 Inhibition : A study synthesized various naphthalene derivatives that showed promising inhibitory effects on VEGFR-2, a receptor associated with cancer progression. Some compounds demonstrated significant cytotoxicity against cancer cell lines, suggesting that modifications to the naphthalene core can enhance biological activity .

- Antiproliferative Activity : In vitro tests revealed that specific naphthalene derivatives could inhibit cell growth effectively. For example, one derivative showed a marked increase in caspase-3 levels in treated HepG2 cells, indicating apoptosis induction .

Comparative Analysis

The following table summarizes key findings related to NDC and its analogs:

| Compound | Activity Type | Target Cell Lines | Key Findings |

|---|---|---|---|

| This compound | Anticancer | HepG2, MCF-7 | Induces apoptosis; inhibits cell growth |

| 1,3,4-Oxadiazole-Naphthalene Hybrid | VEGFR-2 Inhibition | Various | Significant cytotoxicity; induces apoptosis |

| Naphthalene-1,8-dicarbonitrile | Antiproliferative | A549 (lung cancer) | Moderate cytotoxicity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.